Cyclohex-3-en-1-yl benzoate
Overview
Description
Cyclohex-3-en-1-yl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of cyclohex-3-en-1-ol with benzoic acid This compound is of interest due to its unique structural features, which include a cyclohexene ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-en-1-yl benzoate can be synthesized through the esterification of cyclohex-3-en-1-ol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-en-1-one benzoate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Cyclohex-3-en-1-one benzoate.
Reduction: Cyclohexanol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohex-3-en-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of cyclohex-3-en-1-yl benzoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclohex-3-en-1-ol and benzoic acid. These hydrolysis products can then participate in further biochemical pathways. The cyclohexene ring and benzoate group contribute to the compound’s reactivity and interaction with enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl benzoate: Lacks the double bond present in cyclohex-3-en-1-yl benzoate.
Cyclohex-2-en-1-yl benzoate: Similar structure but with the double bond at a different position.
Cyclohex-3-en-1-yl acetate: Similar ester structure but with an acetate group instead of a benzoate group.
Uniqueness
This compound is unique due to the presence of both a cyclohexene ring and a benzoate ester group.
Properties
IUPAC Name |
cyclohex-3-en-1-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCJPNWWRTYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436319 | |
Record name | Cyclohex-3-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-27-5 | |
Record name | Cyclohex-3-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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